Structural Characterization and Analytical Profiling of CAS 1420967-06-1 (1-Ethylpyrrole-2-methanethiol)
Structural Characterization and Analytical Profiling of CAS 1420967-06-1 (1-Ethylpyrrole-2-methanethiol)
Executive Summary
In the specialized field of flavor chemistry and natural product analysis, the identification of trace volatile compounds is paramount to understanding sensory typicality. CAS 1420967-06-1, chemically designated as 1-ethylpyrrole-2-methanethiol, is a highly potent volatile thiopyrrole. Recently identified as a critical molecular determinant of the "hazelnut" aroma in Chardonnay wines (1)[1], this compound represents a breakthrough in oenological chemistry. This technical guide provides a rigorous deconstruction of its 2D chemical structure, molecular weight, and the advanced analytical workflows required for its quantification.
Physicochemical Profiling & 2D Chemical Structure
Understanding the molecular architecture of 1-ethylpyrrole-2-methanethiol is essential for predicting its volatility, reactivity, and receptor-binding affinity.
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Molecular Formula: C7H11NS
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Molecular Weight: 141.24 g/mol
Structural Deconstruction & Causality: The 2D chemical structure of CAS 1420967-06-1 is built upon a five-membered aromatic pyrrole ring (C4H5N). The core undergoes two critical substitutions that define its physicochemical behavior:
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N-Alkylation (Position 1): An ethyl group (-CH2CH3) is covalently bonded to the nitrogen atom. This substitution eliminates the hydrogen-bond donating capacity of the pyrrole nitrogen, significantly increasing the molecule's volatility and lipophilicity. This structural shift is crucial for its transition into the headspace of aqueous matrices like wine.
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Methanethiolation (Position 2): A methanethiol group (-CH2SH) is attached to the alpha-carbon (C2). The presence of the free sulfhydryl (-SH) group is the primary driver of its extreme olfactory potency. Volatile thiols are notorious for their low sensory thresholds due to high-affinity interactions with human olfactory receptors containing copper or other transition metals.
Structural assembly logic of CAS 1420967-06-1 highlighting key functional substitutions.
Quantitative Data Summary
To facilitate rapid reference for analytical chemists, the core quantitative metrics and mass spectrometry fragmentation data are summarized below.
| Property / Parameter | Value / Description |
| IUPAC Name | (1-ethyl-1H-pyrrol-2-yl)methanethiol |
| CAS Registry Number | 1420967-06-1 |
| Molecular Formula | C7H11NS |
| Molecular Weight | 141.24 g/mol |
| SMILES (Isomeric) | CCN1C(=CC=C1)CS |
| Olfactory Threshold | 1.4 ng/L (in model wine) |
| Aroma Descriptor | Hazelnut-like, empyreumatic |
| Primary MS Fragments (m/z) | 141 (M+, 22%), 108 (Base peak, 100%), 80 (32%), 67 (20%) |
Mechanistic Insights: Origin and Olfactory Impact
From a mechanistic standpoint, the generation of 1-ethylpyrrole-2-methanethiol in fermented beverages is hypothesized to involve complex Maillard-type reactions or extraction from toasted oak wood (2)[2]. The precursor, 1-ethylpyrrole-2-carboxaldehyde, likely reacts with sulfur sources (such as hydrogen sulfide or cysteine derivatives released by Saccharomyces cerevisiae during fermentation) to form the methanethiol derivative.
The olfactory detection threshold of 1.4 ng/L places this compound among the most potent odorants known in natural products (3)[3], rivaling classic impact compounds like 2,4,6-trichloroanisole (TCA) and 4-mercapto-4-methylpentan-2-one (4-MMP). Because the concentration in natural matrices is often well below the detection limits of standard Flame Ionization Detectors (FID) or full-scan Mass Spectrometry (MS), specialized sensory-directed analytical workflows are mandatory.
Experimental Protocols: GC-O-MS Isolation and Quantification
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the extraction and quantification of CAS 1420967-06-1. The causality behind each step is explicitly defined to guide analytical troubleshooting.
Step 1: Matrix Extraction (Liquid-Liquid Extraction)
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Procedure: Extract 500 mL of the sample matrix (e.g., wine) using high-purity dichloromethane (CH2Cl2).
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Causality: Dichloromethane is selected due to its excellent partition coefficient for moderately polar and highly volatile thiols, while leaving behind highly polar matrix interferences (sugars, organic acids).
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Validation: Spike the sample with an internal standard (e.g., octan-3-ol or a deuterated analog) prior to extraction to calculate recovery rates and account for matrix effects.
Step 2: Inert Concentration
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Procedure: Dry the organic extract over anhydrous sodium sulfate (Na2SO4) and concentrate to exactly 0.5 mL under a gentle stream of high-purity nitrogen gas.
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Causality: Drying removes residual water that could damage the GC column. The nitrogen stream is critical; rotary evaporation under ambient air would lead to rapid oxidation of the free thiol (-SH) into a non-volatile, odorless disulfide dimer, destroying the target analyte.
Step 3: Dual-Detection Gas Chromatography (GC-O-MS)
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Procedure: Inject 1-2 µL of the concentrated extract into a GC equipped with a polar capillary column (e.g., DB-Wax or BP20). The column effluent must be split simultaneously to a Mass Spectrometer and an Olfactometry (sniffing) port.
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Causality: Due to the ultra-trace concentration of 1-ethylpyrrole-2-methanethiol, it often co-elutes with more abundant, odorless matrix components. MS alone cannot definitively prove the source of the aroma. The olfactometry port allows a human assessor to detect the "hazelnut" aroma at the exact retention time (approx. 31.3 min on a BP20 column) that the MS registers the m/z 141 and 108 ions. This sensory-instrumental correlation is the ultimate validation of the compound's presence.
Self-validating GC-O-MS workflow for the isolation and dual-detection of volatile thiopyrroles.
References
- Source: Journal of Agricultural and Food Chemistry (ACS Publications)
- Source: PubMed (NIH)
- Title: Chardonnay 'hazelnut' aromas: Current research review Source: Laffort URL
